11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Dopamine serotonin antagonist-1 is a dual dopamine and serotonin receptor antagonist with Kis of 200, 2500, 420, 39, 84, 40 nM for dopamine D1, D2,D4, and serotonin S2A, S2C, S3, respectively.
Brand Name:
Vulcanchem
CAS No.:
1977-07-7
VCID:
VC0006718
InChI:
InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3
SMILES:
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Molecular Formula:
C₁₈H₂₀N₄
Molecular Weight:
292.4 g/mol
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
CAS No.: 1977-07-7
Inhibitors
VCID: VC0006718
Molecular Formula: C₁₈H₂₀N₄
Molecular Weight: 292.4 g/mol
CAS No. | 1977-07-7 |
---|---|
Product Name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine |
Molecular Formula | C₁₈H₂₀N₄ |
Molecular Weight | 292.4 g/mol |
IUPAC Name | 6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine |
Standard InChI | InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3 |
Standard InChIKey | VQHITFFJBFOMBG-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 |
Canonical SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 |
Description | Dopamine serotonin antagonist-1 is a dual dopamine and serotonin receptor antagonist with Kis of 200, 2500, 420, 39, 84, 40 nM for dopamine D1, D2,D4, and serotonin S2A, S2C, S3, respectively. |
Synonyms | 106-094 11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine |
Reference | [1]. Phillips ST, et al. Binding of 5H-dibenzo[b,e][1,4]diazepine and chiral 5H-dibenzo[a,d]cycloheptene analogues of clozapine to dopamine and serotonin receptors. J Med Chem. 1994 Aug 19;37(17):2686-96. |
PubChem Compound | 16103 |
Last Modified | Nov 11 2021 |
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